N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a prop-2-en-1-yl (allyl) group at position 3, a sulfanylacetamide moiety at position 2, and a 4-chlorophenyl group attached to the acetamide nitrogen. This structure combines a fused pyrimidine-indole system with a thioether-linked acetamide, which may confer unique electronic and steric properties for biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-11-26-20(28)19-18(15-5-3-4-6-16(15)24-19)25-21(26)29-12-17(27)23-14-9-7-13(22)8-10-14/h2-10,24H,1,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVNCZPLKVNRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the 4-chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Key Differences : A 4-ethylphenyl group replaces the 4-chlorophenyl, and the pyrimidoindole core has a 3-methoxyphenyl substituent.
- Data : CAS 536706-70-4; Molecular weight: ~500 g/mol (estimated).
Triazole- and Oxadiazole-Based Analogs
N-(4-Chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences : Replaces the pyrimidoindole core with a 1,2,4-triazole ring and adds a pyridinyl group.
- Structural Impact : The triazole ring offers metabolic resistance, while the pyridinyl group may enhance hydrogen bonding with targets like kinases .
- Data : SALOR-INT L415154-1EA; Molecular formula C₁₉H₁₆ClN₅OS.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Key Differences : Incorporates a 1,3,4-oxadiazole ring and a nitro group on the phenylacetamide.
- Oxadiazoles are known for metabolic stability .
- Data : Synthesized via potassium carbonate-mediated coupling; yields ~38–95% depending on substituents .
Indole-Based Analogs
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide
- Key Differences : Features an indole core instead of pyrimidoindole and a sulfonamide linkage.
- Structural Impact : The sulfonamide group may target cyclooxygenase (COX) enzymes, as seen in indomethacin derivatives .
- Data : Synthesized via coupling with 4-fluorobenzenesulfonamide; molecular weight: ~500 g/mol (estimated) .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Class | Core Structure | Acetamide Substituent | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | Pyrimidoindole | 4-Chlorophenyl | Allyl, sulfanyl | ~450 (estimated) | Planar heterocyclic system |
| Pyrimidoindole Analog [2] | Pyrimidoindole | 3-Methoxyphenyl | Sulfonyl, methoxy | ~500 | Enhanced lipophilicity |
| Triazole Analog [8] | 1,2,4-Triazole | 4-Chlorophenyl | Pyridinyl, allyl | ~410 | Metabolic stability |
| Oxadiazole Analog [12] | Oxadiazole | 4-Nitrophenyl | Nitro, pyrimidinyl | ~490 | Electron-withdrawing effects |
| Indole Analog [6] | Indole | 4-Fluorophenyl | Sulfonamide, methoxy | ~500 | COX inhibition potential |
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., diazonium salt coupling in ), with yields ranging from 38% to 95% .
- Structure-Activity Relationships (SAR) :
- Chlorophenyl groups enhance target affinity through hydrophobic interactions.
- Allyl substituents may improve membrane penetration due to moderate lipophilicity.
- Pyridinyl or nitro groups introduce polar interactions critical for binding specificity .
Biological Activity
N-(4-chlorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidoindole core combined with a chlorophenyl group and an acetamide moiety , which are known to contribute to various biological activities. The IUPAC name of the compound is:
This compound .
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterases (AChE and BChE), which are critical in neurotransmission. In vitro studies indicated that certain derivatives exhibit IC50 values ranging from 9.10 μM to 34.2 μM against these enzymes .
- Antioxidant Activity : The compound may also possess antioxidant properties, protecting cells from oxidative stress by scavenging free radicals.
- Cell Signaling Modulation : By binding to various receptors, the compound could modulate signaling pathways involved in cell proliferation and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrimidoindole Core : This is often the first step in the synthesis process.
- Introduction of Functional Groups : The chlorophenyl group and acetamide moiety are introduced through substitution reactions.
- Purification : Techniques such as chromatography are used to purify the final product.
Research Findings and Case Studies
Recent studies have highlighted the biological potential of related compounds within the pyrimidoindole class. For instance:
| Compound | Target Enzyme | IC50 Value (μM) | Notes |
|---|---|---|---|
| 2b | BChE | 9.2 | Significant inhibitory effect |
| 3b | AChE | 10.4 | Dual inhibitory effect observed |
| 3e | AChE/BChE | 5.4 / 9.9 | Potential for treating cognitive symptoms in AD |
These findings suggest that modifications in the chemical structure can significantly influence biological activity and efficacy against specific targets.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of temperature, solvent polarity, and catalysts. For example, the pyrimido[5,4-b]indole core is typically formed via cyclocondensation under reflux conditions, followed by sulfanyl-acetamide coupling using thiophilic catalysts. Intermediate purification via column chromatography and monitoring by TLC is critical to minimize side products. Yield optimization (>70%) often requires inert atmospheres (e.g., N₂) and anhydrous solvents like DMF or THF .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential. The sulfanyl group (-S-) and prop-2-en-1-yl substituent produce distinct NMR shifts (e.g., δ 3.8–4.2 ppm for allylic protons). For the pyrimidoindole core, aromatic protons appear as multiplet signals in δ 7.0–8.5 ppm. Mass spectrometry should confirm the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error. X-ray crystallography (if crystals are obtainable) provides definitive confirmation of the 3D structure .
Advanced Research Questions
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?
Begin with target-engagement assays (e.g., SPR or ITC) to identify binding partners. For kinase or enzyme inhibition, use in vitro activity assays with recombinant proteins (e.g., IC₅₀ determination). Computational docking (AutoDock Vina, Schrödinger) can predict interactions with active sites, leveraging the compound’s sulfanyl and acetamide groups as hydrogen-bond donors. Follow-up with CRISPR-Cas9 knockdowns of hypothesized targets to validate functional relevance .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (pH, buffer composition) or compound purity. Validate purity via HPLC (>95%) and repeat assays under standardized protocols. For tautomeric forms (e.g., amine/imine equilibria observed in similar pyrimidoindoles), use variable-temperature NMR or X-ray crystallography to resolve structural ambiguities .
Q. What strategies enhance the compound’s stability under physiological conditions?
Evaluate stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy or LC-MS to track degradation products. For oxidative stability, test in the presence of liver microsomes (CYP450 enzymes). Formulation with cyclodextrins or liposomal encapsulation can improve solubility and half-life. Stability-indicating methods (e.g., forced degradation studies under heat/light) guide storage recommendations .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Systematically modify substituents:
- Pyrimidoindole core : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance electrophilicity.
- Prop-2-en-1-yl chain : Replace with bulkier alkenes (e.g., cyclopropyl) to reduce metabolic oxidation.
- Sulfanyl-acetamide linker : Test thioether vs. sulfone derivatives for hydrogen-bonding capacity.
Use molecular dynamics simulations to predict conformational flexibility and binding affinity changes. Synthesize derivatives via parallel synthesis and screen in high-throughput assays .
Methodological Notes
- Toxicological Profiling : Use HepG2 cells for in vitro cytotoxicity (MTT assay) and zebrafish models for acute toxicity (LC₅₀). Monitor liver enzymes (ALT/AST) in rodent studies .
- Metabolism Studies : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-QTOF-MS. Key Phase I reactions include allylic oxidation and N-dechlorination .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Soak crystals in cryoprotectants (e.g., glycerol) for diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
